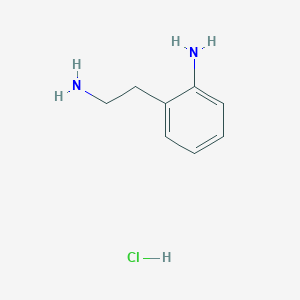

2-(2-Aminoethyl)aniline hydrochloride

Description

Contextualizing the Aminophenethylamine Scaffold in Modern Organic and Inorganic Chemistry

The aminophenethylamine scaffold, characterized by a phenethylamine (B48288) backbone with an additional amino group on the phenyl ring, is a privileged structure in both organic and inorganic chemistry. The relative positions of the aminoethyl group and the amino substituent on the aromatic ring (ortho, meta, or para) give rise to isomers with distinct chemical properties and applications. nih.gov For instance, 4-aminophenethylamine is utilized in polycondensation reactions. sigmaaldrich.com

The presence of multiple nitrogen-containing functional groups with different basicities and nucleophilicities allows for selective reactions, making these compounds valuable building blocks for more complex molecules. In organic synthesis, this scaffold is a precursor to a wide range of heterocyclic compounds and molecules with potential biological activity. nih.gov In inorganic chemistry, the aminophenethylamine framework provides multiple coordination sites, enabling the formation of stable complexes with various metal ions. nih.gov The ability of these ligands to form chelate rings enhances the stability of the resulting metal complexes. nih.gov

Significance of 2-(2-Aminoethyl)aniline (B1272256) Hydrochloride as a Precursor and Ligand System

2-(2-Aminoethyl)aniline hydrochloride is particularly significant due to the ortho-disposition of its aminoethyl and amino groups. This specific arrangement facilitates its role as a bidentate ligand, where both the primary aliphatic amine and the aromatic amine can coordinate to a metal center, forming a stable five-membered chelate ring. researchgate.netspuvvn.edu This chelation enhances the thermodynamic stability of the resulting metal complexes compared to monodentate ligands.

As a precursor, this compound is a versatile starting material for the synthesis of a variety of organic compounds. The differential reactivity of the aliphatic and aromatic amino groups allows for sequential and selective functionalization. For example, the more nucleophilic aliphatic amine can be selectively reacted under certain conditions, leaving the less reactive aromatic amine available for subsequent transformations. This controlled reactivity is crucial in multi-step syntheses. A common application is in the preparation of Schiff bases through condensation reactions with aldehydes and ketones. researchgate.netnih.gov These Schiff bases themselves are important ligands and intermediates in the synthesis of other compounds. nih.govorgsyn.org

Overview of Key Research Avenues and Scholarly Contributions

Research involving 2-(2-aminoethyl)aniline and its derivatives spans several key areas. In coordination chemistry, a significant body of work focuses on the synthesis and characterization of its metal complexes. nih.govresearchgate.net These studies often investigate the coordination behavior of the ligand with various transition metals and explore the structural and electronic properties of the resulting complexes. The catalytic activity of such complexes is another active area of research, with applications in reactions like C-H olefination. nih.gov

In the realm of organic synthesis, 2-(2-aminoethyl)aniline serves as a building block for constructing more elaborate molecular architectures. orgsyn.org Its use in the preparation of cannabinoid receptor photocontrol ligands highlights its importance in medicinal chemistry research. orgsyn.orgnih.gov Furthermore, derivatives of the aminophenethylamine scaffold are investigated for their potential as antiviral agents. researchgate.net The development of new synthetic methodologies that utilize this scaffold to create novel compounds remains a continuous effort in the scientific community. mdpi.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H13ClN2 |

|---|---|

Molecular Weight |

172.65 g/mol |

IUPAC Name |

2-(2-aminoethyl)aniline;hydrochloride |

InChI |

InChI=1S/C8H12N2.ClH/c9-6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,9-10H2;1H |

InChI Key |

XVQYXZPVIQYCGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Protocols for 2 2 Aminoethyl Aniline Hydrochloride and Its Derivatives

Established Synthetic Routes to 2-(2-Aminoethyl)aniline (B1272256) and its Hydrochloride Salt

The traditional laboratory synthesis of 2-(2-aminoethyl)aniline typically involves the construction of the ethylamine (B1201723) side chain on a pre-existing aniline (B41778) or nitrobenzene (B124822) framework, followed by manipulation of functional groups to yield the desired product. The final step is the straightforward conversion to its hydrochloride salt.

Chemical Precursors and Starting Materials in Laboratory Synthesis

The synthesis of ortho-substituted anilines like 2-(2-aminoethyl)aniline requires careful selection of starting materials to ensure correct regiochemistry. A common strategy involves the reduction of a nitro group to an amine at a late stage of the synthesis. For instance, a plausible precursor is 2-(2-nitrovinyl)phenol, which can undergo reduction of both the nitrovinyl group and the hydroxyl group's subsequent conversion to an amine. chemicalbook.com

Another potential pathway could start from 3,4-dichloro-nitrobenzene, where one of the chlorine atoms is selectively substituted by an aminoethyl group from a reagent like ethylene (B1197577) diamine hydrate (B1144303). prepchem.com This would be followed by the reduction of the nitro group. Aniline itself is a primary precursor for many aniline derivatives, often undergoing nitration as an initial step to introduce a nitrogen functionality that can be later reduced. hopemaxchem.com

The synthesis of the hydrochloride salt is a simple acid-base reaction. Once the free base of 2-(2-aminoethyl)aniline is isolated, it is treated with hydrochloric acid. youtube.com

| Precursor Type | Specific Example | Target Moiety Introduction |

| Substituted Phenol | 2-(2-nitrovinyl)phenol chemicalbook.com | Ethylamine side chain and amino group |

| Substituted Nitrobenzene | 3,4-dichloro-nitrobenzene prepchem.com | Ethylamine side chain |

| Primary Aromatic Amine | Aniline hopemaxchem.com | General aniline backbone |

Reaction Conditions and Optimization Strategies for Enhanced Yields

The synthesis of related aminoethylanilines highlights key reaction conditions that can be adapted. For example, the reaction of 3,4-dichloro-nitrobenzene with ethylene diamine hydrate is performed at reflux for several hours. prepchem.com The reduction of nitro compounds is a critical step. A common and effective reducing agent is lithium aluminium hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF), often carried out at low temperatures (0 °C) initially and then allowed to warm to room temperature. chemicalbook.com

Optimization of yield is a crucial aspect of synthesis. In the synthesis of N-ethyl-2,6-diethyl aniline, a related compound, the choice of solvent was found to be critical, with a mixture of 2-propanol and water (9:1 v/v) providing the best results. jocpr.com The amount of catalyst and reagents, such as using an equimolar amount of aldehyde and aniline with a specific equivalence of catalyst and hydrogen source, can significantly impact the yield of the desired product. jocpr.com For the final salt formation, reacting molar equivalents of the amine with hydrochloric acid and then boiling the solution to dryness is an effective method to obtain the hydrochloride salt in high yield. youtube.com

| Reaction Step | Reagents and Conditions | Purpose |

| Nucleophilic Substitution | Ethylene diamine hydrate, reflux prepchem.com | Introduction of the aminoethyl side chain |

| Reduction of Nitro Group | LiAlH₄, THF, 0 °C to RT chemicalbook.com | Conversion of nitro group to primary amine |

| Solvent System Optimization | 2-propanol/water (9:1, v/v) jocpr.com | Enhance reaction rate and yield |

| Hydrochloride Salt Formation | Hydrochloric acid, boiling to dryness youtube.com | Isolation of the final product as a stable salt |

Scale-Up Considerations and Efficiency in Academic Synthesis

Scaling up the synthesis of 2-(2-aminoethyl)aniline hydrochloride from milligram to gram quantities in an academic setting requires careful consideration of several factors. The use of highly reactive and hazardous reagents like LiAlH₄ necessitates stringent safety measures and controlled reaction conditions, especially on a larger scale. The purification of the final compound, often achieved through column chromatography for the free base, can become a bottleneck in a scale-up. chemicalbook.com Crystallization of the hydrochloride salt is a more efficient purification method for larger quantities. youtube.com

Novel Synthetic Approaches and Principles of Green Chemistry in Production

Recent advancements in chemical synthesis have emphasized the development of more sustainable and environmentally friendly methods. These principles are being applied to the synthesis of anilines and their derivatives.

Development of Sustainable and Environmentally Benign Synthetic Procedures

Green chemistry aims to reduce the environmental impact of chemical processes. This includes the use of less hazardous chemicals, environmentally benign solvents, and energy-efficient reaction conditions. For the synthesis of substituted amines, methods are being developed that avoid toxic reagents and eco-unfriendly solvents. lookchem.com The use of water as a solvent, as demonstrated in some syntheses of 2-aminothiophenes, is a key aspect of green chemistry. nih.gov

Catalytic Methods for Selective Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. For the synthesis of aniline derivatives, various catalytic systems have been developed. Palladium on carbon (Pd/C) is a versatile heterogeneous catalyst used for reductive amination, often with ammonium (B1175870) formate (B1220265) as a hydrogen donor. jocpr.com This method can proceed smoothly at room temperature with excellent yields. jocpr.com

Copper-catalyzed N-arylation is another important method for forming C-N bonds, which is central to the synthesis of many aniline derivatives. chemicalbook.com Novel approaches also include photoredox- and cobalt-based catalytic systems for the synthesis of anilines from cyclohexanones and amines, offering a non-canonical cross-coupling strategy. nih.gov The development of adaptive catalytic systems that can be controlled by external triggers, such as CO₂, allows for selective hydrogenation, which could be applied to the synthesis of complex anilines. researchgate.net

| Catalytic Method | Catalyst System | Key Advantages |

| Reductive Amination | Pd/C, Ammonium formate jocpr.com | Mild conditions, high yield, environmentally benign |

| N-Arylation | Copper(I) chloride, KOH chemicalbook.com | Direct formation of C-N bonds |

| Dehydrogenative Coupling | Photoredox/Cobalt catalysis nih.gov | Novel cross-coupling from non-aromatic precursors |

| Adaptive Catalysis | Rhodium(III) center with Lewis acidic borane (B79455) researchgate.net | Controllable selectivity in hydrogenation |

Derivatization Reactions at the Amino and Aniline Moieties

The presence of two distinct nucleophilic nitrogen centers in 2-(2-Aminoethyl)aniline allows for a variety of derivatization strategies. The ethylamine side chain exhibits reactivity typical of a primary aliphatic amine, while the aniline moiety undergoes reactions characteristic of an aromatic amine. This differential reactivity can be harnessed to achieve selective functionalization.

Both nitrogen atoms in 2-(2-Aminoethyl)aniline possess a lone pair of electrons, enabling them to act as nucleophiles in substitution reactions. quora.com The aliphatic amino group (-CH₂-NH₂) is a stronger nucleophile and a stronger base compared to the aromatic amino group (-C₆H₄-NH₂). This is because the lone pair on the aromatic nitrogen is delocalized into the benzene (B151609) ring, reducing its availability for nucleophilic attack.

Consequently, in reactions with electrophiles such as alkyl halides, the aliphatic amine is expected to react preferentially. This allows for selective N-alkylation at the ethylamine side chain. However, forcing conditions or the use of multiple equivalents of the electrophile can lead to further reaction at the aniline nitrogen and potentially polyalkylation, ultimately forming quaternary ammonium salts. libretexts.org The Gabriel synthesis, which utilizes a phthalimide (B116566) ion as an ammonia (B1221849) surrogate, represents a more controlled method for preparing primary amines and can be adapted for derivatization. libretexts.org

Table 1: Nucleophilic Substitution Reactions of 2-(2-Aminoethyl)aniline

| Reaction Type | Reagent Example | Primary Site of Reaction | Product Type |

|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | Aliphatic Amine | Secondary Amine |

| N-Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | Aliphatic Amine | Secondary Amine |

| Polyalkylation | Excess Alkyl Halide | Both Amines | Quaternary Ammonium Salt |

Acylation and Sulfonation Reactions for Functional Group Introduction

Acylation and sulfonation are pivotal reactions for introducing carbonyl and sulfonyl groups, respectively, thereby creating amides and sulfonamides. These reactions typically involve electrophilic acyl halides, anhydrides, or sulfonyl chlorides.

Acylation: Similar to alkylation, acylation occurs more readily at the more nucleophilic aliphatic amine. This selective N-acylation can be used to install various functional groups. Critically, acylation of the aniline nitrogen to form an acetanilide (B955) derivative is a common and essential "protecting group" strategy. This protection serves two main purposes: it moderates the high reactivity of the aniline ring towards electrophilic aromatic substitution, preventing polysubstitution, and it prevents the basic amino group from reacting with Lewis acid catalysts used in reactions like the Friedel-Crafts acylation. libretexts.orgpearson.com The resulting amide can be readily hydrolyzed back to the amine after subsequent transformations.

Sulfonation: N-sulfonation proceeds by reacting the amine with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base. Again, the aliphatic amine is the more reactive site. C-sulfonation, an electrophilic aromatic substitution reaction on the phenyl ring, typically requires stronger conditions, such as treatment with fuming sulfuric acid. Reaction with aniline produces anilinium hydrogen sulfate, which upon heating rearranges to form aminobenzenesulfonic acids, with the para-isomer (sulfanilic acid) being the major product. byjus.com

Table 2: Acylation and Sulfonation of 2-(2-Aminoethyl)aniline

| Reaction Type | Reagent Example | Site of Reaction | Product Class | Purpose / Comment |

|---|---|---|---|---|

| N-Acylation | Acetyl Chloride ((CH₃CO)Cl) | Aliphatic Amine (preferentially) | Amide | Introduction of an acetyl group. |

| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | Aniline Amine | Amide (Acetanilide) | Protection of the amine for EAS. libretexts.org |

| N-Sulfonation | Tosyl Chloride (TsCl) | Aliphatic Amine (preferentially) | Sulfonamide | Introduction of a tosyl group. |

| C-Sulfonation | Fuming Sulfuric Acid (H₂SO₄/SO₃) | Phenyl Ring (para to -NH₂) | Sulfonic Acid | Forms an aminobenzenesulfonic acid derivative. byjus.com |

Condensation Reactions for Imine and Heterocycle Formation

The primary amino groups of 2-(2-Aminoethyl)aniline can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. organic-chemistry.org This reaction involves a nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. rsc.org

The bifunctional nature of 2-(2-Aminoethyl)aniline makes it an excellent precursor for the synthesis of nitrogen-containing heterocycles. Intramolecular condensation or reaction with a bifunctional reagent can lead to the formation of stable ring systems. For example, reaction with appropriate carbonyl compounds can lead to the formation of substituted benzodiazepines or other related heterocyclic scaffolds. The synthesis of anilines through an imine condensation–isoaromatization pathway highlights a modern approach to constructing complex amine derivatives. beilstein-journals.orgnih.gov Furthermore, condensation of cyclic imines with α-oxoesters is a known route to various heterocyclic cores. nih.gov

Table 3: Condensation Reactions of 2-(2-Aminoethyl)aniline

| Reaction Type | Reagent Example | Moiety Involved | Product Type |

|---|---|---|---|

| Imine Formation | Benzaldehyde | Aliphatic or Aromatic Amine | Imine (Schiff Base) |

| Imine Formation | Acetone | Aliphatic or Aromatic Amine | Imine (Schiff Base) |

| Heterocycle Formation | 1,3-Dicarbonyl Compound | Both Amines | Diazepine Derivative |

| Heterocycle Formation | Phthalic Anhydride | Aniline Amine | Phthalimide Derivative |

Coordination Chemistry and Ligand Design with 2 2 Aminoethyl Aniline Hydrochloride

Applications of Metal Complexes in Catalysis and Advanced Chemical Transformations

Design and Synthesis of Homogeneous and Heterogeneous Catalysts

The synthesis of catalysts based on 2-(2-Aminoethyl)aniline (B1272256) can be approached through both homogeneous and heterogeneous strategies. The primary amino groups of the molecule are reactive towards aldehydes and ketones, enabling the straightforward synthesis of Schiff base ligands. These Schiff bases, featuring imine functionalities, are versatile and can be readily coordinated to a variety of metal precursors to form homogeneous catalysts.

Homogeneous Catalysts:

The synthesis of homogeneous catalysts would typically involve the reaction of 2-(2-Aminoethyl)aniline or a derivative with a metal salt in a suitable solvent. For instance, a Schiff base ligand could be formed by condensing 2-(2-Aminoethyl)aniline with a substituted salicylaldehyde (B1680747). The resulting tridentate ligand could then be reacted with a metal acetate, such as palladium(II) acetate, to form a well-defined palladium complex. Such complexes have been explored for their catalytic activity in cross-coupling reactions.

A hypothetical synthesis is outlined below:

Ligand Synthesis: Condensation of one equivalent of 2-(2-Aminoethyl)aniline with two equivalents of salicylaldehyde in ethanol (B145695) under reflux to yield a Schiff base ligand.

Complexation: Reaction of the isolated Schiff base ligand with one equivalent of a metal salt (e.g., PdCl₂, Cu(OAc)₂, etc.) in a solvent like methanol (B129727) or acetonitrile (B52724) to form the corresponding metal complex.

While specific research on catalysts derived directly from 2-(2-Aminoethyl)aniline hydrochloride is limited, the broader class of catalysts based on related N-donor ligands is extensive. For example, palladium catalysts supported by amine-functionalized resins have been utilized in hydrogenation reactions.

Heterogeneous Catalysts:

For the preparation of heterogeneous catalysts, the 2-(2-Aminoethyl)aniline moiety can be immobilized onto a solid support. This approach combines the high activity and selectivity often associated with homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.

Common solid supports include silica, alumina, and polymers. The functionalization of these supports with the ligand can be achieved through several methods:

Grafting: Reacting the support material with a silane-functionalized derivative of 2-(2-Aminoethyl)aniline.

Polymerization: Incorporating a vinyl-substituted derivative of the ligand into a polymer chain during its synthesis.

Once the ligand is anchored to the support, the metal can be introduced in a subsequent step. For example, a silica-supported 2-(2-Aminoethyl)aniline ligand could be treated with a solution of a metal precursor to form the heterogeneous catalyst. These materials have potential applications in a range of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

A related example involves the use of tris(2-aminoethyl)amine (B1216632) as a modifier for metal oxide supports, which has been shown to enhance catalytic activity in Knoevenagel condensations. This suggests that the amino groups of 2-(2-Aminoethyl)aniline could similarly serve as active sites or as anchors for metal nanoparticles in a heterogeneous setup.

The following table provides a conceptual overview of potential catalyst systems derived from 2-(2-Aminoethyl)aniline.

| Catalyst Type | Metal Center | Potential Application | Support Material (for Heterogeneous) |

| Homogeneous | Palladium (Pd) | Cross-coupling Reactions (e.g., Suzuki, Heck) | - |

| Homogeneous | Copper (Cu) | Click Chemistry, Oxidation Reactions | - |

| Homogeneous | Rhodium (Rh) | Hydroformylation, Hydrogenation | - |

| Heterogeneous | Palladium (Pd) | Hydrogenation, C-C Coupling | Silica, Alumina |

| Heterogeneous | Gold (Au) | Oxidation of Alcohols, CO Oxidation | Titanium Dioxide |

| Heterogeneous | Ruthenium (Ru) | Transfer Hydrogenation | Polystyrene |

Investigation of Catalytic Mechanisms and Reaction Kinetics

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance. For catalysts derived from 2-(2-Aminoethyl)aniline, mechanistic investigations would focus on identifying the active species, elucidating the elementary steps of the catalytic cycle, and determining the rate-determining step.

Mechanistic Studies:

For a hypothetical palladium-catalyzed cross-coupling reaction using a ligand derived from 2-(2-Aminoethyl)aniline, the catalytic cycle would likely follow the generally accepted sequence of oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active Pd(0) species reacts with the aryl halide to form a Pd(II) intermediate.

Transmetalation: The organoboron compound (in a Suzuki coupling) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The role of the 2-(2-Aminoethyl)aniline-based ligand in this process would be to stabilize the palladium intermediates and to influence the rates of the individual steps. The denticity and the electronic properties of the ligand would be key factors. For instance, the chelate effect of the bidentate ligand would enhance the stability of the metal complex.

Reaction Kinetics:

Kinetic studies provide quantitative information about the reaction rates and their dependence on the concentrations of reactants, catalyst, and other species. For a catalytic reaction, the rate law can be complex.

For example, in a study of a palladium-catalyzed reaction, one might investigate the reaction rate's dependence on:

The concentration of the palladium catalyst.

The concentration of the substrates (e.g., aryl halide and boronic acid).

The concentration of the base.

The data obtained from these experiments can be used to propose a rate law. For instance, a first-order dependence on the catalyst concentration is often observed. The order with respect to the substrates can provide insights into which step is rate-limiting.

A hypothetical kinetic data table for a Suzuki coupling reaction is presented below:

| Entry | [Catalyst] (mol%) | [Aryl Halide] (M) | [Boronic Acid] (M) | Initial Rate (M/s) |

| 1 | 1 | 0.1 | 0.15 | 1.2 x 10⁻⁴ |

| 2 | 2 | 0.1 | 0.15 | 2.4 x 10⁻⁴ |

| 3 | 1 | 0.2 | 0.15 | 2.4 x 10⁻⁴ |

| 4 | 1 | 0.1 | 0.30 | 1.2 x 10⁻⁴ |

From this hypothetical data, one could infer that the reaction is first-order in the catalyst and the aryl halide, and zero-order in the boronic acid, suggesting that the oxidative addition is the rate-determining step.

Applications As a Versatile Building Block in Complex Organic Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and functional materials, exhibiting a broad spectrum of biological and physical properties. nih.govmdpi.com The structure of 2-(2-aminoethyl)aniline (B1272256) provides an ideal scaffold for the construction of various heterocyclic systems.

The 1,2-diamine functionality on the benzene (B151609) ring of 2-(2-aminoethyl)aniline is a classic precursor for the synthesis of the benzimidazole (B57391) moiety, a privileged structure in medicinal chemistry. nbu.ac.innih.govresearchgate.net The Phillips method, a well-established procedure for benzimidazole synthesis, involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives under acidic conditions. nbu.ac.inresearchgate.net

In a typical reaction, 2-(2-aminoethyl)aniline hydrochloride can be neutralized and subsequently reacted with a variety of carboxylic acids to yield 2-substituted benzimidazoles with a pendant aminoethyl group at the 4-position. This aminoethyl side chain can then be further functionalized. For instance, reaction with an isothiocyanate would yield a thiourea, which can be a pharmacologically active motif in itself or a handle for further elaboration.

| Reactant for Benzimidazole Formation | Resulting Benzimidazole Derivative |

| Formic Acid | 4-(2-Aminoethyl)-1H-benzimidazole |

| Acetic Acid | 4-(2-Aminoethyl)-2-methyl-1H-benzimidazole |

| Benzoic Acid | 4-(2-Aminoethyl)-2-phenyl-1H-benzimidazole |

| Phenylacetic Acid | 2-Benzyl-4-(2-aminoethyl)-1H-benzimidazole |

This table presents potential benzimidazole derivatives synthesized from 2-(2-aminoethyl)aniline and various carboxylic acids based on established synthetic methodologies.

Furthermore, the reaction of 2-(2-aminoethyl)aniline with β-ketoesters can lead to the formation of more complex fused-ring systems. Depending on the reaction conditions, either benzimidazole or benzodiazepine (B76468) derivatives can be obtained. nih.gov

The dual amine functionality of 2-(2-aminoethyl)aniline is instrumental in the synthesis of larger ring systems, including polycyclic and macrocyclic structures. Macrocycles are of significant interest in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. nih.govrsc.org

A common strategy for macrocycle synthesis involves the condensation of a diamine with a dicarbonyl compound, such as a dialdehyde (B1249045) or a diacid chloride, to form a macrocyclic Schiff base or a macrocyclic diamide, respectively. For example, the reaction of 2-(2-aminoethyl)aniline with a suitable dialdehyde, like isophthalaldehyde, under high dilution conditions can lead to the formation of a [2+2] macrocyclic Schiff base. Subsequent reduction of the imine bonds would yield a flexible macrocyclic polyamine.

The synthesis of macrocyclic lactams is another area where derivatives of 2-(2-aminoethyl)aniline could be employed. Precursors containing an aminoalkyl side chain can undergo intramolecular cyclization to form large lactam rings. uzh.ch The presence of the aniline (B41778) nitrogen allows for the introduction of further complexity into the polycyclic framework.

| Diamine Precursor | Dicarbonyl Reactant | Potential Macrocyclic Structure |

| 2-(2-Aminoethyl)aniline | Isophthalaldehyde | [2+2] Macrocyclic Schiff Base |

| 2-(2-Aminoethyl)aniline | Terephthaloyl chloride | Macrocyclic Diamide |

| Protected 2-(ω-aminoalkyl)aniline | - | Macrocyclic Lactam (via intramolecular cyclization) |

This table illustrates potential macrocyclic structures that can be synthesized using 2-(2-aminoethyl)aniline or its derivatives as key building blocks.

Incorporation into Supramolecular Structures

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The unique geometry and functional groups of 2-(2-aminoethyl)aniline make it an attractive component for the construction of supramolecular architectures.

The development of synthetic receptors capable of selectively binding ions or small molecules is a central theme in supramolecular chemistry. The two amino groups of 2-(2-aminoethyl)aniline can act as hydrogen bond donors, and the aromatic ring can participate in π-stacking interactions, both of which are crucial for molecular recognition.

By incorporating 2-(2-aminoethyl)aniline into larger macrocyclic or acyclic structures, it is possible to create pre-organized cavities that are complementary in size and shape to a specific guest molecule. For example, Schiff base macrocycles derived from 2-(2-aminoethyl)aniline, as described in the previous section, can possess an internal cavity capable of encapsulating metal ions or small organic molecules. The pendant aminoethyl groups can be further functionalized to introduce additional binding sites or to modulate the solubility and electronic properties of the receptor.

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. Molecules derived from 2-(2-aminoethyl)aniline can be designed to self-assemble into a variety of supramolecular architectures, such as nanotubes, vesicles, and gels. nih.govrsc.org

Precursor for Advanced Functional Organic Materials

The development of new organic materials with tailored electronic, optical, or mechanical properties is a rapidly advancing field. polysciences.com The chemical structure of 2-(2-aminoethyl)aniline makes it a promising monomer for the synthesis of functional polymers.

Polyaniline is a well-known conducting polymer with applications in sensors, antistatic coatings, and organic electronics. The incorporation of substituted anilines into the polymer backbone can significantly modify its properties. The polymerization of aniline is typically carried out in acidic media. nih.gov this compound could potentially be used as a co-monomer with aniline to produce a new class of functional polyanilines.

The pendant aminoethyl groups would introduce several new features to the resulting polymer. They could:

Act as sites for cross-linking, improving the mechanical stability and processability of the polymer.

Be used to graft other molecules onto the polymer backbone, leading to materials with specific recognition or catalytic properties.

Influence the doping mechanism and conductivity of the polymer.

The use of amino-functionalized monomers is a known strategy for creating polymers with tailored properties for a range of applications, including biomedical and electronic materials. While the direct polymerization of 2-(2-aminoethyl)aniline is not widely reported, the use of its isomer, 4-(2-aminoethyl)aniline, in polycondensation reactions suggests the feasibility of incorporating this structural motif into polymeric materials. mdpi.com

Polymer Synthesis and Post-Polymerization Functionalization

The distinct reactivity of the two primary amine groups in 2-(2-Aminoethyl)aniline makes it a highly useful monomer in the field of polymer chemistry. It can be incorporated into polymer backbones through step-growth polymerization or used to introduce functional side chains via post-polymerization modification.

Monomer for Step-Growth Polymerization: As a diamine, 2-(2-Aminoethyl)aniline can react with difunctional monomers such as diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. In these reactions, both the aromatic and aliphatic amine groups can act as nucleophiles to participate in the formation of amide or imide linkages, thereby building the polymer chain. The inclusion of this monomer can impart specific properties to the resulting polymer, such as enhanced thermal stability and mechanical strength, which are desirable in materials science applications. chemimpex.com For instance, polymerization with a diacyl chloride like terephthaloyl chloride would lead to a polyamide with both aromatic and aliphatic linkages in the backbone, influencing the polymer's solubility, melting point, and flexibility.

Post-Polymerization Functionalization: Introducing primary amine functionalities into polymers is a critical strategy for developing materials with advanced capabilities. nih.gov Polymers bearing amine groups are highly valued for their ability to be further modified, for example, by conjugating biomolecules or other functional moieties. sigmaaldrich.com A common approach is the modification of a pre-existing polymer with a suitable amine-containing molecule. While direct literature on using 2-(2-Aminoethyl)aniline for this purpose is scarce, its structure is ideal for such applications. A polymer with electrophilic sites (e.g., chlorinated or ester-functionalized polymers) could be reacted with 2-(2-Aminoethyl)aniline. In a controlled reaction, the more nucleophilic aliphatic amine would preferentially react with the polymer backbone, leaving the less reactive aromatic amine group pendant from the polymer chain. These free aromatic amine groups can then be used for subsequent reactions, such as grafting other polymers or attaching specific functional molecules. This strategy allows for the creation of polymers with high densities of accessible primary amine groups, which is attractive for applications in metal ion capture, catalysis, and as supports for further chemical synthesis. unb.ca

Functional Dyes and Pigments (Focus on Synthetic Pathways)

The synthesis of azo dyes is a cornerstone of industrial organic chemistry, typically involving a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich partner. nih.gov this compound provides an excellent starting material for creating novel azo dyes due to its primary aromatic amine group, which can be selectively diazotized.

Synthetic Pathway for Azo Dyes: The synthesis begins with the diazotization of 2-(2-Aminoethyl)aniline. The hydrochloride salt is dissolved in an acidic medium, typically aqueous hydrochloric acid, and cooled to a low temperature (0–5 °C). byjus.com A solution of sodium nitrite (B80452) (NaNO₂) is then added dropwise. Under these conditions, the primary aromatic amine group is converted into a diazonium salt, while the aliphatic amine group remains protonated and unreactive. unb.cabyjus.com

Diazotization Reaction

2-(2-Aminoethyl)aniline•HCl + NaNO₂ + 2HCl → [N₂⁺-C₆H₄-CH₂CH₂-NH₃⁺]Cl₂ + NaCl + 2H₂O

The resulting diazonium salt is highly reactive and is typically used immediately in the next step without isolation. nih.gov This diazonium salt solution is then slowly added to a cooled, alkaline solution of a coupling component. byjus.com Coupling components are electron-rich aromatic compounds, such as phenols (e.g., 2-naphthol) or anilines (e.g., N,N-dimethylaniline). The electrophilic diazonium ion attacks the activated ring of the coupling partner in an electrophilic aromatic substitution reaction to form a stable azo compound, characterized by the -N=N- linkage that acts as a chromophore. nih.govbyjus.com

Coupling Reaction (with 2-Naphthol)

[N₂⁺-C₆H₄-CH₂CH₂-NH₃⁺]Cl₂ + 2-Naphthol → HO-C₁₀H₆-N=N-C₆H₄-CH₂CH₂-NH₂ + ... (Product shown in its neutral form after workup)

The final product is a functional azo dye. The presence of the primary aliphatic amine group on the dye molecule offers a site for further modification. This "functional handle" can be used to covalently bond the dye to substrates like textiles or polymers, improving wash fastness, or to synthesize reactive dyes. This versatility makes 2-(2-Aminoethyl)aniline a precursor for producing high-performance or specialty pigments and dyes. jayfinechem.com

Development of Metal-Organic Framework (MOF) and Covalent Organic Framework (COF) Precursors

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. MOFs are built from organic linkers connected by metal ions or clusters, while COFs are made entirely from light elements linked by strong covalent bonds. mdpi.comresearchgate.net The properties of these materials, such as pore size, surface area, and chemical functionality, are determined by the geometry and functionality of the building blocks.

2-(2-Aminoethyl)aniline is a promising candidate for a linker or precursor in the synthesis of functional MOFs and COFs due to its two reactive amine groups and its combination of a rigid aromatic core with a flexible ethylamine (B1201723) side chain.

As a Linker in MOF Synthesis: In MOF synthesis, the amine groups of 2-(2-Aminoethyl)aniline can coordinate to metal centers. More commonly, the amine groups are first modified to create a multitopic ligand. For example, the amine groups could be reacted with aldehydes to form Schiff base ligands or carboxylated to form amino acid-type linkers. The resulting molecule, now possessing multiple coordination sites, can be reacted with metal salts (e.g., zinc, zirconium, or copper salts) under solvothermal conditions. rsc.orgnih.gov The 2-amino group on the benzene ring and the terminal functional group derived from the ethylamine chain can both serve as binding sites, leading to the formation of a stable, porous 3D framework. The uncoordinated functional groups within the MOF pores, such as the amine itself, can act as active sites for applications like selective CO₂ capture or heterogeneous catalysis. rsc.org

As a Monomer in COF Synthesis: COFs are synthesized through reversible condensation reactions between monomers with specific geometries. mdpi.com The diamine nature of 2-(2-Aminoethyl)aniline makes it a suitable monomer for constructing imine-linked COFs, which are known for their high stability. In a typical synthesis, 2-(2-Aminoethyl)aniline would be reacted with a poly-aldehyde monomer, such as a trialdehyde like 1,3,5-triformylbenzene, in a suitable solvent system, often under microwave or solvothermal conditions. nih.gov The reaction forms robust imine (-C=N-) bonds, linking the monomers into a porous, crystalline, two- or three-dimensional network.

COF Formation Reaction (Schematic)

n 2-(2-Aminoethyl)aniline + m 1,3,5-Triformylbenzene → Imine-linked COF + H₂O

The resulting COF would possess pores decorated with ethylamine groups. These functional groups can enhance the framework's selectivity for certain guest molecules, act as catalytic sites, or be post-synthetically modified to introduce further functionality, making such COFs promising for applications in gas storage, separation, and catalysis. rsc.orgrsc.org

Advanced Analytical and Spectroscopic Characterization Methods in Academic Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural analysis of organic compounds like 2-(2-Aminoethyl)aniline (B1272256) hydrochloride. The hydrochloride salt form means the amine groups will be protonated, which significantly influences the chemical shifts, particularly of adjacent protons and carbons.

In ¹H NMR, the aromatic protons of the aniline (B41778) ring are expected to appear in the downfield region, typically between 6.5 and 7.5 ppm. The exact chemical shifts and splitting patterns are dictated by the ortho, meta, and para relationships between the protons and the two different substituents (the amino group and the aminoethyl group). The ethyl bridge protons would likely appear as two distinct multiplets, representing the CH₂ group adjacent to the aromatic ring and the CH₂ group adjacent to the terminal ammonium (B1175870) group. The NH₃⁺ protons of the ethylamine (B1201723) side chain and the NH₃⁺ of the anilinium ion would be expected to appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

In ¹³C NMR, the aromatic carbons would resonate in the range of 115-150 ppm. The carbons bearing the amino and aminoethyl groups will have distinct chemical shifts from the other aromatic carbons. The two aliphatic carbons of the ethyl bridge would be found in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data for 2-(2-Aminoethyl)aniline hydrochloride

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H | 6.7 - 7.4 (multiplets) | 116 - 131 |

| Aromatic C-NH₃⁺ | - | ~145 |

| Aromatic C-CH₂ | - | ~135 |

| Ar-CH₂- | ~2.9 (triplet) | ~35 |

| -CH₂-NH₃⁺ | ~3.2 (triplet) | ~40 |

| -NH₃⁺ (anilinium) | Broad singlet, variable | - |

Note: Data are predicted based on analogous structures like 2-ethylaniline (B167055) and phenethylamine (B48288) hydrochloride. Actual values may vary based on solvent and experimental conditions.

While not standard for the parent compound, derivatives of this compound could be studied using other NMR active nuclei. For instance, if the amine groups were to be phosphonated, ³¹P NMR would be a critical tool for characterizing the resulting products.

Nitrogen-15 (¹⁵N) NMR, although less sensitive, could provide direct information on the electronic environment of the two nitrogen atoms. In the hydrochloride salt, two distinct ¹⁵N signals would be expected, corresponding to the anilinium (-NH₃⁺) and the alkylammonium (-CH₂NH₃⁺) nitrogens. The chemical shifts would confirm the protonation state of the amines.

Dynamic NMR (DNMR) studies can provide insight into conformational changes and other dynamic processes within the molecule. For this compound, variable temperature NMR experiments could be used to study the rotation around the C-C bond of the ethyl bridge and the C-N bonds. At low temperatures, the rotation might be slow enough on the NMR timescale to resolve distinct signals for otherwise equivalent protons or carbons, providing information on the rotational energy barriers and preferred conformations of the molecule in solution. Proton exchange rates of the ammonium protons with solvent molecules can also be investigated using temperature-dependent studies.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups. For this compound, the spectra would be dominated by vibrations associated with the ammonium groups, the aromatic ring, and the alkyl chain.

In the IR spectrum, the N-H stretching vibrations of the primary ammonium (-NH₃⁺) groups are expected to appear as a broad band in the region of 2800-3200 cm⁻¹. The broadening is due to hydrogen bonding. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches are found just below 3000 cm⁻¹. Aromatic C=C stretching vibrations usually result in several sharp bands in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Ammonium) | 2800 - 3200 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| N-H Bend (Ammonium) | 1500 - 1600 |

Note: Data are predicted based on analogous structures like aniline hydrochloride sigmaaldrich.com and phenethylamine hydrochloride. chemicalbook.com

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the case of this compound, electrospray ionization (ESI) would likely be used, which would show a prominent peak for the cationic form of the molecule [M+H]⁺, corresponding to the free base. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula.

The fragmentation pattern in MS/MS experiments provides valuable structural information. A common fragmentation pathway for molecules with an ethylamine side chain is the benzylic cleavage, leading to the loss of the amine-containing fragment and the formation of a stable tropylium-like ion or other resonance-stabilized cations. The molecular ion of the free base (m/z 136) would be an odd number, which is characteristic of molecules containing an odd number of nitrogen atoms. A primary fragmentation would likely be the cleavage of the C-C bond adjacent to the aromatic ring, leading to a fragment corresponding to the loss of the CH₂NH₂ group.

Predicted Key Fragments in the Mass Spectrum of 2-(2-Aminoethyl)aniline (Free Base)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

|---|---|

| 136 | [M]⁺ (Molecular Ion of Free Base) |

| 106 | [M - CH₂NH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: Fragmentation data are predicted based on the general fragmentation patterns of amines nih.govsigmaaldrich.com and phenethylamine. chemicalbook.com

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Molecular Geometry

Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond length | ~1.39 Å |

| C-C (aliphatic) bond length | ~1.54 Å |

| C-N (aliphatic) bond length | ~1.47 Å |

| C-N (aromatic) bond length | ~1.45 Å |

| C-C-N bond angle | ~109.5° |

Note: Data are predicted based on standard bond lengths and angles in organic molecules and crystal structures of related compounds.

Theoretical and Computational Studies on 2 2 Aminoethyl Aniline Hydrochloride and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone in the analysis of aniline (B41778) and its derivatives. acs.orgsci-hub.se These methods offer a balance between computational cost and accuracy, making them suitable for studying the intricate electronic structures of these molecules.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of aniline, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles of the ground state geometry. nih.gov These optimized geometries provide a clear picture of the molecule's shape and steric features.

The electronic structure of aniline derivatives is characterized by the interplay between the phenyl ring and the amino group. acs.org The nitrogen atom's lone pair of electrons can delocalize into the aromatic π-system, influencing the molecule's reactivity and electronic properties. acs.org Computational studies on related phenethylamines indicate a preference for a folded gauche conformation in both charged and neutral forms, suggesting a favorable interaction between the amino group and the aromatic ring. acs.org This interaction is crucial for understanding the behavior of 2-(2-aminoethyl)aniline (B1272256) hydrochloride.

Table 1: Representative Calculated Electronic Properties of Aniline Derivatives

| Property | Description | Typical Calculated Values for Aniline Derivatives |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -5.0 to -6.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability. | 4.0 to 5.0 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 1.5 to 3.0 Debye |

Note: The values in this table are representative and can vary depending on the specific derivative and the level of theory used in the calculation.

Prediction of Spectroscopic Properties and Reactivity Parameters

DFT calculations are a powerful tool for predicting various spectroscopic properties. For instance, the vibrational frequencies calculated from DFT can be correlated with experimental infrared (IR) and Raman spectra, aiding in the identification and characterization of the compound and its derivatives. acs.org Similarly, electronic transitions can be calculated to predict UV-Visible absorption spectra. ijprajournal.com

Reactivity parameters derived from the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's chemical behavior. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. ijprajournal.com

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) interacts with a larger receptor, such as a protein. These methods are particularly valuable in medicinal chemistry for drug discovery and design.

Investigation of Intermolecular Interactions and Binding Affinities

Molecular docking simulations can predict the preferred binding orientation of a ligand within a receptor's active site. For aniline derivatives, these studies can reveal crucial intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the ligand-receptor complex. ijprajournal.comuomisan.edu.iq The amino groups and the aromatic ring of 2-(2-aminoethyl)aniline hydrochloride are expected to be key players in forming these interactions. The binding affinity, often expressed as a docking score, can be calculated to estimate the strength of the interaction. ijprajournal.com

Mechanistic Studies of Chemical Reactions and Transition States

Computational modeling is also employed to investigate the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed understanding of the reaction pathway. For aniline derivatives, this can include studying reactions at the amino group or electrophilic substitution on the aromatic ring. These studies are crucial for optimizing reaction conditions and predicting the formation of byproducts.

Conformational Analysis and Energy Minimization Techniques

The biological activity and physical properties of flexible molecules like this compound are often dictated by their conformational preferences. Conformational analysis aims to identify the stable conformers of a molecule and their relative energies.

Computational studies on phenethylamines, a class of compounds to which 2-(2-aminoethyl)aniline belongs, have shown that these molecules can exist in multiple conformations. nih.govacs.orgmdpi.comresearchgate.net The two primary conformations are typically the extended (anti) and the folded (gauche) forms. acs.org In the absence of a solvent, the folded gauche conformation is often preferred for phenethylamines due to favorable intramolecular interactions between the amino group and the aromatic ring. acs.org However, in a solvent, the conformational equilibrium can shift. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) in Chemical Design (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their properties. In the realm of chemical design, QSAR extends beyond biological activity to predict essential physicochemical characteristics that influence a molecule's behavior, stability, and suitability for various applications. For this compound and its derivatives, QSAR studies, while not extensively documented for this specific molecule, can be understood through research on its core components: the aniline and phenethylamine (B48288) substructures. These studies provide a framework for predicting properties crucial for chemical synthesis, formulation, and material science applications.

Research into the QSAR of aniline derivatives has successfully established models for predicting key physicochemical properties. A significant area of investigation has been the prediction of lipophilicity, a critical parameter that affects a compound's solubility and partitioning behavior. In a study involving 81 aniline derivatives, QSAR models were developed using multiple linear regression (MLR), principal component regression (PCR), and partial least square regression (PLSR) methods. nih.gov The models were built using a variety of molecular descriptors calculated through quantum mechanical methods.

The genetic algorithm (GA) was employed to select the most relevant descriptors for modeling lipophilicity (logP). The identified descriptors included the Barysz matrix (SEigZ), hydrophilicity factor (Hy), Moriguchi octanol-water partition coefficient (MLOGP), electrophilicity (ω/eV), and van der Waals volume (vWV). nih.gov The high correlation coefficients and low prediction errors of the developed models confirmed their predictive power. nih.gov The findings from this study suggest that the lipophilicity of aniline derivatives, and by extension this compound, is influenced by a combination of electronic and steric factors. The study concluded that the modeled aniline derivatives are generally not hydrophilic, indicating poor solubility in aqueous solvents. nih.gov

Table 1: Key Descriptors in QSAR Models for Lipophilicity of Aniline Derivatives

| Descriptor | Description | Type | Relevance to Chemical Design |

| Barysz matrix (SEigZ) | A molecular descriptor derived from the distance matrix of a molecule, encoding information about its topology and geometry. | Topological | Predicts molecular shape and size, influencing packing and intermolecular interactions. |

| Hydrophilicity factor (Hy) | A measure of a molecule's affinity for water. | Physicochemical | Crucial for predicting solubility in aqueous and non-aqueous solvents for formulation design. |

| Moriguchi octanol-water partition coefficient (MLOGP) | An atom-contribution method to calculate the octanol-water partition coefficient (logP). | Physicochemical | A key indicator of a molecule's lipophilicity, affecting its absorption and distribution characteristics. |

| Electrophilicity (ω/eV) | A measure of a molecule's ability to accept electrons. | Electronic | Influences reactivity and the potential for forming charge-transfer complexes. |

| van der Waals volume (vWV) | The volume occupied by a molecule, based on the van der Waals radii of its atoms. | Steric | Relates to molecular size and shape, impacting steric hindrance in reactions and crystal packing. |

| Data sourced from a QSAR study on aniline derivatives. nih.gov |

Similarly, computational studies on phenethylamine derivatives, the parent structure of 2-(2-Aminoethyl)aniline, offer insights into their structural and electronic properties. Density Functional Theory (DFT) has been used to elucidate these characteristics, providing a foundation for understanding their behavior. bohrium.com Such computational approaches can determine parameters that are essential for QSAR modeling.

A study on newly designed phenylethylamine derivatives focused on calculating their acid dissociation constants (pKa) using computational methods. researchgate.net The pKa is a fundamental physicochemical property that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, reactivity, and interactions with other molecules. The study employed the M05-2X/6–311 +G(d,p)/SMD methodology to calculate the Gibbs free energies and subsequently the pKa values. researchgate.net For phenylethylamine, the calculated pKa was found to be in good agreement with experimental values, validating the computational approach. researchgate.net This type of analysis is directly applicable to this compound, which possesses two basic amino groups, and would be critical in predicting its behavior in different chemical environments.

Table 2: Calculated pKa Values for Functional Groups in Phenylethylamine Derivatives

| Functional Group | Calculated pKa Range | Significance in Chemical Design |

| Carboxyl (-COOH) | 1.51 - 3.77 | Determines the acidity and potential for salt formation, influencing solubility and reactivity. |

| Amino (-NH2) | ~10.04 | Governs the basicity and the formation of hydrochloride salts, impacting solubility and handling. |

| Hydroxyl (-OH) | - | Affects hydrogen bonding capabilities, solubility, and potential for esterification or etherification reactions. |

| Data adapted from a computational study on phenylethylamine derivatives. researchgate.net |

While direct QSAR models for non-biological properties of this compound are not readily found in the literature, the established models for its constituent aniline and phenethylamine fragments provide a strong basis for its theoretical evaluation. By applying similar methodologies and utilizing the identified key descriptors, it is possible to construct robust QSAR models to predict important physicochemical properties of this compound and its derivatives. These predictive models are invaluable in chemical design, enabling the in silico screening of virtual compounds to identify candidates with desired characteristics, thereby saving significant time and resources in experimental research and development.

Future Research Directions and Emerging Trends

Exploration of Novel and Efficient Synthetic Methodologies

One promising avenue is the direct amination of substituted cyclohexanones followed by dehydrogenation to form 2-aminophenol (B121084) derivatives, which could be further elaborated to the target molecule. nih.gov Research into the catalytic reduction of corresponding nitriles, such as in the synthesis of β-phenylethylamines using Raney nickel catalysts in methanolic ammonia (B1221849), could also be adapted and optimized for the ortho-substituted analogue. orgsyn.org A key challenge lies in achieving high regioselectivity to favor the ortho-isomer over other substitution patterns.

Future research will likely explore one-pot reactions and tandem catalytic cycles to streamline the synthesis. For instance, a process that combines the introduction of the aminoethyl side chain and the subsequent reduction of a precursor group on the aniline (B41778) ring in a single synthetic operation would represent a significant advancement. The use of alternative reducing agents, such as zinc borohydride (B1222165) for the reduction of phenylacetamides, may also offer milder reaction conditions and improved yields. google.com

Table 1: Comparison of Potential Synthetic Precursors and Methods

| Precursor | Synthetic Method | Potential Advantages | Key Challenges |

| 2-Nitrophenylethanol | Catalytic Reduction | Readily available starting material | Control of reduction selectivity |

| 2-Aminophenylacetonitrile | Catalytic Hydrogenation | Direct formation of the aminoethyl group | Catalyst poisoning, side reactions |

| 2-Aminophenylacetic acid | Amidation and Reduction | Versatile starting material | Multiple steps, use of hazardous reagents |

| Substituted Cyclohexanone | Dehydrogenative Amination | Potential for one-pot synthesis | Regioselectivity, harsh reaction conditions |

Advancements in Ligand Design for Highly Selective Catalytic Applications

The bifunctional nature of 2-(2-Aminoethyl)aniline (B1272256), with its primary aliphatic amine and aromatic amine moieties, makes it an attractive scaffold for the design of novel ligands for transition metal catalysis. The ortho-positioning of the aminoethyl group can enforce specific coordination geometries around a metal center, potentially leading to high selectivity in catalytic transformations.

Future research is expected to focus on the synthesis of Schiff base ligands derived from 2-(2-Aminoethyl)aniline and various aldehydes or ketones. These ligands can then be complexed with a range of transition metals, including copper, nickel, cobalt, and iron, to create catalysts for reactions such as C-N bond formation, oxidation, and asymmetric synthesis. nih.govnih.govmdpi.commdpi.com The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the aldehyde/ketone precursor, allowing for the development of highly selective catalysts for specific applications.

Furthermore, the incorporation of 2-(2-Aminoethyl)aniline into larger, polydentate ligand frameworks is an emerging trend. For example, it can serve as a building block for tripodal ligands, which have shown promise in the activation of small molecules like dioxygen. researchgate.net The development of chiral variants of these ligands is a particularly exciting prospect for asymmetric catalysis.

Development of New Functional Materials with Tunable Properties

The unique chemical structure of 2-(2-Aminoethyl)aniline hydrochloride makes it a valuable monomer for the synthesis of novel functional polymers and materials. The presence of two reactive amine groups allows for its incorporation into a variety of polymer backbones, including polyamides, polyimides, and polyureas. The aniline moiety can also participate in oxidative polymerization to form conductive polymers. semanticscholar.org

An emerging area of research is the use of 2-(2-Aminoethyl)aniline in the creation of "smart" materials that respond to external stimuli such as pH, temperature, or light. The amine groups can be protonated or deprotonated, leading to changes in the polymer's conformation and properties. This could be exploited in the development of sensors, drug delivery systems, and self-healing materials.

Moreover, the incorporation of 2-(2-Aminoethyl)aniline into polymer formulations can enhance their thermal stability and mechanical strength, a property that has been observed for its para-isomer. nbinno.comchemimpex.com Future studies will likely focus on the systematic investigation of the structure-property relationships in polymers derived from 2-(2-Aminoethyl)aniline, with the aim of creating materials with precisely tailored properties for specific applications. The polymerization of aniline derivatives with disulfide transfer reagents to yield poly[N,N-(phenylamino)disulfides] also presents a novel approach to creating colored polymers with unique electronic properties. nih.gov

Table 2: Potential Applications of Functional Materials from 2-(2-Aminoethyl)aniline

| Material Type | Potential Application | Key Property |

| Conductive Polymers | Organic Electronics, Sensors | Electrical Conductivity |

| pH-Responsive Hydrogels | Drug Delivery, Smart Gels | Swelling Behavior |

| High-Performance Thermosets | Aerospace, Automotive | Thermal Stability, Mechanical Strength |

| Metal-Organic Frameworks | Gas Storage, Catalysis | Porosity, Catalytic Activity |

Integration of Multiscale Computational Approaches with Experimental Research

Computational modeling is becoming an indispensable tool in chemical research, and its application to the study of this compound and its derivatives is a rapidly growing trend. Density Functional Theory (DFT) and other quantum-chemical methods can be used to predict the geometric and electronic properties of the molecule, as well as its reactivity and spectroscopic signatures. nih.gov

Future research will see a closer integration of computational and experimental approaches. For example, DFT calculations can be used to screen potential catalysts based on 2-(2-Aminoethyl)aniline ligands, predicting their activity and selectivity before they are synthesized in the lab. This can significantly accelerate the discovery of new and improved catalytic systems. researchgate.net

Molecular dynamics simulations can be employed to study the behavior of polymers and materials derived from 2-(2-Aminoethyl)aniline at the atomic level. These simulations can provide insights into the material's morphology, mechanical properties, and transport phenomena, guiding the design of new materials with desired functionalities. The computational design of metalloproteins incorporating unnatural amino acids with metal-binding capabilities, such as (2,2'-bipyridin-5yl)alanine, highlights the potential for designing novel functional biomaterials. nih.gov

Prospects for Industrial Application in Fine Chemical Synthesis

While the industrial-scale production and application of this compound are still in their early stages, the compound holds significant promise as a versatile building block in fine chemical synthesis. Its ability to participate in a wide range of chemical transformations makes it a valuable intermediate for the production of pharmaceuticals, agrochemicals, and specialty chemicals.

The development of efficient and cost-effective synthetic routes, as discussed in Section 7.1, will be crucial for its widespread industrial adoption. In particular, continuous flow processes and the use of heterogeneous catalysts could offer significant advantages in terms of safety, efficiency, and waste reduction.

Future industrial applications may focus on the synthesis of high-value products where the unique stereochemistry of the ortho-isomer is essential. For example, it could be used as a key starting material for the synthesis of complex heterocyclic compounds with specific biological activities. The use of related polyamines, such as tris(2-aminoethyl)amine (B1216632), in the batchwise hydrogenation of polynitriles points towards potential industrial processes for related compounds. google.com As research into the catalytic and material science applications of 2-(2-Aminoethyl)aniline continues to expand, new opportunities for its industrial use are expected to emerge.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.